molecular formula C13H21ClN2 B3088544 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride CAS No. 1185328-78-2

2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride

Cat. No.: B3088544
CAS No.: 1185328-78-2
M. Wt: 240.77
InChI Key: NLJLPEJKZBSNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride typically involves the reaction of phenylpiperidine with ethylamine under controlled conditions . One common method includes the reductive amination of phenylpiperidine with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound . The reaction conditions are optimized to ensure high yield and purity, often involving automated systems to control temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

Comparison with Similar Compounds

2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and chemical properties. The unique structure of this compound allows for distinct interactions with biological targets, making it a valuable compound in research and development .

Properties

IUPAC Name

2-(3-phenylpiperidin-1-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c14-8-10-15-9-4-7-13(11-15)12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJLPEJKZBSNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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